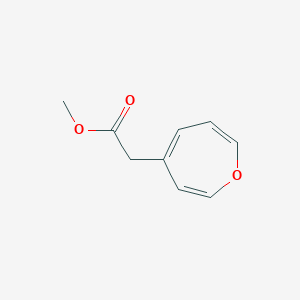
Methyl (oxepin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (oxepin-4-yl)acetate is a chemical compound that belongs to the oxepine family Oxepines are seven-membered heterocyclic compounds containing one oxygen atom this compound is characterized by its unique structure, which includes an oxepin ring fused with an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (oxepin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation reaction. This reaction involves the treatment of 2-(aryloxymethyl)benzoquinoline-3-carboxylic acids with Eaton’s reagent, leading to the formation of the oxepin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (oxepin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the oxepin ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxepin-4-carboxylic acid, while reduction can produce tetrahydrooxepin derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (oxepin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (oxepin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act on central benzodiazepine receptors, modulating the action of γ-aminobutyric acid (GABA) on neuronal chloride ion flux. This modulation can result in sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxepin: Similar structure but with a benzene ring fused to the oxepin ring.
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Uniqueness
Methyl (oxepin-4-yl)acetate is unique due to its seven-membered oxepin ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
832111-28-1 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
methyl 2-(oxepin-4-yl)acetate |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-8-3-2-5-12-6-4-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
WVPQJHVRHNFIQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
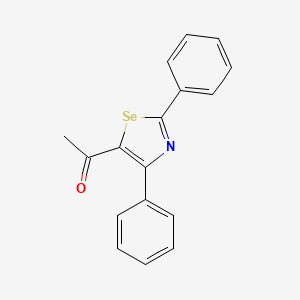
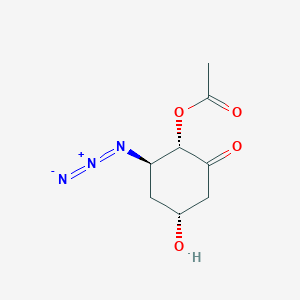
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
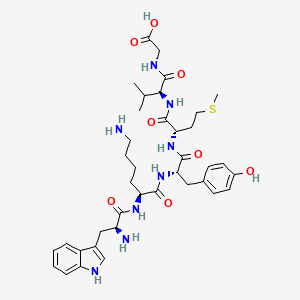
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

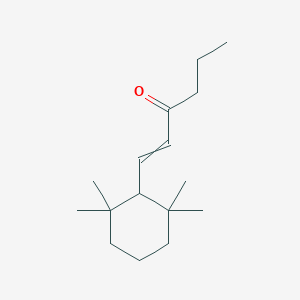
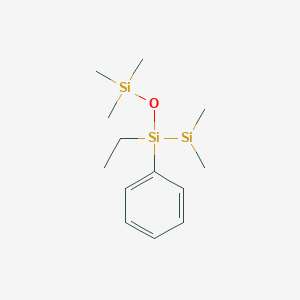
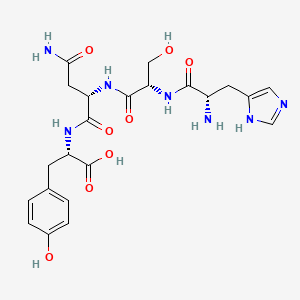
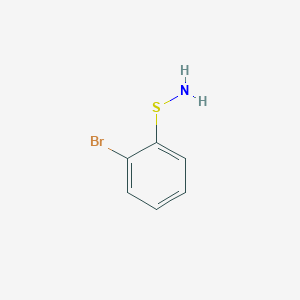
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
